8-Ethyl-1-thia-4-azaspiro[4.5]decane
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Overview
Description
8-Ethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction yields the desired spiro compound through a one-pot three-component reaction.
Industrial Production Methods: For industrial production, the method involves the direct reaction of 1,1-pentamethylene oxalic acid with urea . This approach is favored due to its cost-effectiveness and simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives and alkylated products.
Scientific Research Applications
8-Ethyl-1-thia-4-azaspiro[4.5]decane has been studied for its potential in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8-Ethyl-1-thia-4-azaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells . The compound interacts with cellular pathways that regulate cell death, leading to the selective elimination of cancerous cells.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Known for its use in the synthesis of therapeutic agents.
8-Phenyl-1-thia-4-azaspiro[4.5]decane: Studied for its potential in medicinal chemistry.
Uniqueness: 8-Ethyl-1-thia-4-azaspiro[45]decane stands out due to its unique combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H19NS |
---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
8-ethyl-1-thia-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NS/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h9,11H,2-8H2,1H3 |
InChI Key |
FUJMITRWCXTGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)NCCS2 |
Origin of Product |
United States |
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